Cas no 2138180-22-8 (3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine)
![3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine structure](https://ja.kuujia.com/scimg/cas/2138180-22-8x500.png)
3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine 化学的及び物理的性質
名前と識別子
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- 2138180-22-8
- EN300-738400
- 3-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine
- 3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine
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- インチ: 1S/C12H8BrN3/c13-11-5-2-1-4-9(11)10-8-15-16-7-3-6-14-12(10)16/h1-8H
- InChIKey: IQCFJRCARWWAMW-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1C1C=NN2C=CC=NC2=1
計算された属性
- せいみつぶんしりょう: 272.99016g/mol
- どういたいしつりょう: 272.99016g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 30.2Ų
3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738400-1.0g |
3-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine |
2138180-22-8 | 1g |
$0.0 | 2023-06-06 |
3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidineに関する追加情報
Recent Advances in the Study of 3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine (CAS: 2138180-22-8)
The compound 3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine (CAS: 2138180-22-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold is part of the pyrazolopyrimidine family, which is known for its diverse pharmacological activities, including kinase inhibition, anti-inflammatory effects, and anticancer properties. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its biological efficacy in various disease models.
One of the key findings in recent research is the role of 3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine as a potent inhibitor of specific protein kinases involved in cancer cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high selectivity for the ABL1 kinase, a target implicated in chronic myeloid leukemia (CML). The study utilized X-ray crystallography to reveal the binding mode of the compound within the kinase's ATP-binding pocket, providing a structural basis for its inhibitory activity. These insights are critical for the design of next-generation kinase inhibitors with improved efficacy and reduced off-target effects.
In addition to its kinase inhibitory properties, 3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine has shown promise as a modulator of inflammatory pathways. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This anti-inflammatory activity was attributed to the compound's ability to interfere with the NF-κB signaling pathway, suggesting potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The synthetic accessibility of 3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described a scalable and cost-effective synthesis route for this compound, starting from commercially available 2-bromobenzaldehyde. The optimized procedure features a one-pot cyclization reaction with improved yield (85%) and purity (>98%), addressing previous challenges in large-scale production. This advancement is expected to facilitate further pharmacological studies and preclinical development.
Despite these promising findings, challenges remain in the clinical translation of 3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine. Pharmacokinetic studies in animal models have revealed moderate oral bioavailability (~40%) and rapid metabolism, necessitating further structural modifications to enhance its drug-like properties. Ongoing research is exploring prodrug strategies and formulation approaches to overcome these limitations. Additionally, comprehensive toxicity studies are underway to evaluate the compound's safety profile.
In conclusion, 3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine (CAS: 2138180-22-8) represents a versatile scaffold with multiple therapeutic potentials. Recent studies have deepened our understanding of its biological activities and provided practical solutions for its synthesis. Future research directions include structure-activity relationship (SAR) studies to optimize its pharmacological properties and translational studies to evaluate its clinical potential. This compound continues to be a valuable tool for both basic research and drug discovery efforts in the chemical biology and pharmaceutical industries.
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